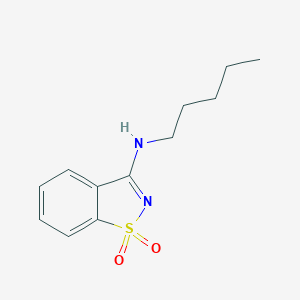![molecular formula C13H20N2OS B253851 N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide](/img/structure/B253851.png)
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide, also known as Tianeptine, is a tricyclic antidepressant drug that has been widely studied for its potential therapeutic effects. Tianeptine is known for its unique mechanism of action, which involves the modulation of glutamate and serotonin neurotransmission.
Mecanismo De Acción
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide’s mechanism of action involves the modulation of glutamate and serotonin neurotransmission. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to increase the reuptake of serotonin, which leads to increased levels of serotonin in the brain. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to modulate glutamate transmission, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to have a number of biochemical and physiological effects. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to reduce the expression of inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has a number of advantages and limitations for lab experiments. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide is relatively easy to synthesize and is readily available for research purposes. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been shown to have a low toxicity profile, which makes it a good candidate for further research. However, N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide. One area of research is the potential use of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide in the treatment of opioid addiction and chronic pain. Another area of research is the potential use of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanism of action of N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide and its potential therapeutic effects.
Métodos De Síntesis
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide is synthesized by the condensation of 2-aminoethanesulfonic acid with 2-chlorothiophene, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is then obtained by acylation of the resulting amine with propanoyl chloride.
Aplicaciones Científicas De Investigación
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been studied extensively for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has been shown to improve mood, reduce anxiety, and enhance cognitive function in animal models and human studies. N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide has also been studied for its potential use in the treatment of opioid addiction and chronic pain.
Propiedades
Nombre del producto |
N-[2-pyrrolidin-1-yl-2-(2-thienyl)ethyl]propanamide |
|---|---|
Fórmula molecular |
C13H20N2OS |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-13(16)14-10-11(12-6-5-9-17-12)15-7-3-4-8-15/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,14,16) |
Clave InChI |
QDDAUPJNYYAQDD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCCC2 |
SMILES canónico |
CCC(=O)NCC(C1=CC=CS1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B253769.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2,6-dimethoxy-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253771.png)

![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
![2,2-dimethyl-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B253776.png)

![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253788.png)
![2,2,2-trifluoro-N-[4-({[4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B253789.png)
![N-[4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B253790.png)